Anti-Inflammatory Potency in Macrophages: Complanatuside NO Inhibition IC₅₀ vs. Astragalin in RAW 264.7 Cells
Complanatuside inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC₅₀ of 21.2 μM [1]. In contrast, astragalin (kaempferol-3-O-β-D-glucoside) — another flavonoid glycoside found in A. complanatus — exhibits an NO inhibitory IC₅₀ of 363 μg/mL (approximately 809 μM, based on MW 448.38) in the same RAW 264.7 cell model stimulated by LPS [2]. On a molar basis, complanatuside displays approximately 38-fold greater potency than astragalin for NO suppression in macrophages. However, it should be noted that within the ACS flavonoid panel, two other flavonol glycosides (compounds 1 and 3 in the Kuo et al. study) demonstrated more potent anti-NO activity than complanatuside itself, revealing that complanatuside occupies an intermediate position — substantially more potent than kaempferol-based glycosides but less potent than specific myricetin-based glycosides from the same plant [3].
| Evidence Dimension | NO production inhibition (anti-inflammatory potency) |
|---|---|
| Target Compound Data | IC₅₀ = 21.2 μM (LPS-stimulated RAW 264.7 cells) |
| Comparator Or Baseline | Astragalin (kaempferol-3-O-glucoside): IC₅₀ = 363 μg/mL (~809 μM) in LPS-stimulated RAW 264.7 cells; ACS flavonol glycosides 1 and 3: more potent anti-NO activity than complanatuside (compound 11) |
| Quantified Difference | ~38-fold molar potency advantage over astragalin; lower potency than myricetin-based ACS glycosides 1 and 3 |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; NO production measured after 24 h incubation |
Why This Matters
For researchers selecting a flavonoid glycoside with intermediate anti-inflammatory potency — stronger than kaempferol glycosides but with a distinct structural scaffold from myricetin-based compounds — complanatuside offers a calibrated potency level with a well-characterized diglucoside-rhamnocitrin core not available from astragalin or the more potent but structurally divergent ACS compounds 1 and 3.
- [1] Wang ZB, Zhai YD, Ma ZP, et al. Triterpenoids and flavonoids from the leaves of Astragalus membranaceus and their inhibitory effects on nitric oxide production. Chem Biodivers. 2015;12(10):1575-1584. doi:10.1002/cbdv.201400334. (Cited as the primary source of complanatuside NO IC₅₀ = 21.2 μM on vendor datasheets.) View Source
- [2] Isolation and anti-inflammatory effect of astragalin synthesized by enzymatic hydrolysis of tea seed extract. Astragalin NO IC₅₀ = 363 μg/mL, PGE₂ IC₅₀ = 134 μg/mL, IL-6 IC₅₀ = 289 μg/mL in LPS-stimulated RAW 264.7 cells. View Source
- [3] Kuo JC, Zhang LJ, Huang HT, Liaw CC, Lin ZH, Liu M, Kuo YH. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules. 2020;25(20):4762. Table 5 and Figure 7: compounds 1 and 3 showed more potent antioxidant and anti-NO activities than complanatuside (compound 11). View Source
